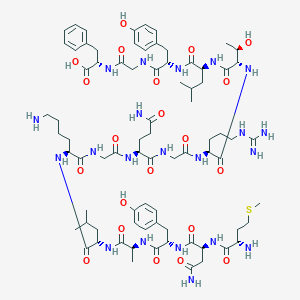
Benzamida-15N
Descripción general
Descripción
Benzamide-15N is an organic compound that is used in a variety of scientific research applications. It is a nitrogen-15 (N-15) isotope labeled version of the compound benzamide and is used in lab experiments to study its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Intermediario Sintético para Compuestos Farmacéuticos
La Benzamida-15N sirve como un intermediario sintético en la producción de varios compuestos farmacéuticos. Su etiquetado isotópico con nitrógeno-15 permite el rastreo del grupo amida en estudios metabólicos y farmacocinéticos . Esto es particularmente útil en los procesos de descubrimiento y desarrollo de fármacos donde la comprensión del comportamiento de los fármacos dentro de los sistemas biológicos es crucial.
Agente Antioxidante y Antibacteriano
La investigación indica que los derivados de la benzamida pueden exhibir actividades antioxidantes y antibacterianas significativas . La this compound puede utilizarse para sintetizar estos derivados, que luego se prueban por su eficacia en la inhibición del crecimiento de diversas bacterias, así como por su capacidad para eliminar radicales libres y quelar metales. Esta aplicación es vital en el desarrollo de nuevos fármacos antibacterianos y antioxidantes.
Estudios de Acoplamiento Molecular
Los derivados de la this compound se utilizan en estudios de acoplamiento molecular para comprender su interacción con los objetivos biológicos . Estos estudios ayudan a predecir la eficiencia de unión y la orientación de los derivados de la benzamida a los sitios activos de las enzimas o receptores, lo cual es un paso clave en el diseño racional de fármacos.
Estudios Estructurales Usando Espectroscopia de RMN
Debido a su etiquetado isotópico, la this compound es ideal para la espectroscopia de resonancia magnética nuclear (RMN), que se utiliza para determinar la estructura de los compuestos orgánicos. La etiqueta de nitrógeno-15 proporciona una señal distinta que ayuda en la elucidación de la estructura molecular y la dinámica .
Mecanismo De Acción
Target of Action
Benzamide-15N, a 15N-labeled Benzamide , primarily targets poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
Benzamide-15N interacts with its target, PARP, by inhibiting its activity . The inhibition of PARP leads to changes in the DNA repair mechanisms of the cell, which can influence cell survival and genomic stability .
Biochemical Pathways
The primary biochemical pathway affected by Benzamide-15N is the DNA repair pathway . By inhibiting PARP, Benzamide-15N can disrupt the normal functioning of this pathway, leading to potential effects on cell survival and genomic stability .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Benzamide-15N’s action primarily involve changes in DNA repair mechanisms. By inhibiting PARP, Benzamide-15N can potentially influence cell survival and genomic stability .
Safety and Hazards
Direcciones Futuras
While specific future directions for Benzamide-15N are not mentioned in the sources, benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . Therefore, future research could potentially explore new applications and synthesis methods for Benzamide-15N.
Análisis Bioquímico
Biochemical Properties
Benzamide-15N interacts with various enzymes and proteins. For instance, benzimidazole substituted benzamide analogues have been found to act as allosteric activators of human glucokinase . In another study, benzamide derivatives were found to target the bacterial cell division protein FtsZ .
Cellular Effects
Benzamide-15N has significant effects on various types of cells and cellular processes. For instance, benzamide derivatives have been found to target the cell division protein FtsZ, affecting the process of bacterial cell division .
Molecular Mechanism
The molecular mechanism of Benzamide-15N involves its interactions with biomolecules and its impact on gene expression. For instance, benzamide derivatives have been found to inhibit the enzymes acetylcholinesterase (AChE) and β-secretase (BACE1) .
Temporal Effects in Laboratory Settings
The effects of Benzamide-15N can change over time in laboratory settings. For instance, the dynamic structure of benzamide, which includes Benzamide-15N, is controlled by two independent factors: hindered internal rotation of the NH2 group around the C(O)–N bond and of the amide group as a whole relative to the benzene ring .
Dosage Effects in Animal Models
The effects of Benzamide-15N can vary with different dosages in animal models. For instance, allosteric activators of human glucokinase, which include benzimidazole substituted benzamide analogues, have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .
Metabolic Pathways
Benzamide-15N is involved in various metabolic pathways. For instance, a 15N metabolic labeling-TMT multiplexing approach has been developed for the accurate quantification and comparison of multiple samples simultaneously .
Propiedades
IUPAC Name |
(15N)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAEFPNCMNJSK-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479998 | |
| Record name | Benzamide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31656-62-9 | |
| Record name | Benzamide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31656-62-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be derived from 15N NMR regarding the electronic effects of substituents in benzamide derivatives?
A1: Heteronuclear NMR studies, particularly 13C, 15N, and 17O cross-correlations, provide valuable insights into the electronic influence of substituents on the benzamide structure. Research has shown a strong correlation between 15N chemical shifts and substituent constants (σx) in 4-substituted benzamide derivatives []. This suggests that the 15N NMR chemical shift is sensitive to the electronic effects of substituents, making it a useful tool for probing structure-activity relationships. Conversely, 13C chemical shifts, specifically for the carbonyl carbon, did not correlate well with σx values []. This difference in behavior between 13C and 15N shifts suggests a distinct influence of substituents on the electronic environment of the carbonyl carbon compared to the amide nitrogen in the excited state.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)



![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)

![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)

